4-(4-Methyl-1-piperazinyl)cyclohexanamine 3HCl is a chemical compound with the molecular formula C_{11}H_{26}Cl_3N_3. It is classified as a piperazine derivative, which is notable for its applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is recognized for its potential therapeutic uses and is characterized by its unique structural features that contribute to its biological activity.
The compound can be sourced from various chemical suppliers and research institutions. It is often listed under its CAS number, which is 1955523-25-7, and can be found in databases such as PubChem and commercial chemical catalogs.
4-(4-Methyl-1-piperazinyl)cyclohexanamine 3HCl falls under the category of organic compounds, specifically amines and piperazines. Its classification highlights its relevance in synthetic organic chemistry and pharmacology.
The synthesis of 4-(4-Methyl-1-piperazinyl)cyclohexanamine 3HCl typically involves several steps, including the formation of the piperazine ring and subsequent cyclization to introduce the cyclohexyl group.
One common method involves hydrogenating a precursor compound that contains both the piperazine moiety and a cyclohexyl substituent. The reaction conditions typically require controlled temperature and pressure to ensure optimal yield and purity.
The molecular structure of 4-(4-Methyl-1-piperazinyl)cyclohexanamine 3HCl consists of a cyclohexane ring bonded to a piperazine group that has a methyl substituent at one of its nitrogen atoms. The structural representation can be depicted as follows:
4-(4-Methyl-1-piperazinyl)cyclohexanamine 3HCl can undergo various chemical reactions typical of amines and piperazines:
The reactivity of this compound makes it suitable for further derivatization, allowing chemists to explore modifications that enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for 4-(4-Methyl-1-piperazinyl)cyclohexanamine 3HCl may involve interactions with various neurotransmitter receptors due to its structural similarity to known psychoactive compounds.
Research into similar compounds suggests that modifications at the piperazine nitrogen can significantly influence receptor affinity and selectivity.
4-(4-Methyl-1-piperazinyl)cyclohexanamine 3HCl has potential applications in:
The synthesis of 4-(4-Methyl-1-piperazinyl)cyclohexanamine derivatives employs strategic functionalization of the cyclohexane ring. A prominent route involves nucleophilic substitution between trans-1,4-diaminocyclohexane and 1-methylpiperazine under reflux conditions. This method yields the free base, subsequently converted to the trihydrochloride salt via HCl gas saturation in polar solvents like ethanol [2]. Key intermediates include 4-methylpiperazine (CAS 109-01-3) and trans-4-aminocyclohexanol, with the reaction requiring precise stoichiometric control to minimize bis-alkylation byproducts.
An advanced pathway modifies the cyclohexanamine scaffold through reductive amination, using 4-(4-methylpiperazin-1-yl)cyclohexanone and ammonium acetate with sodium cyanoborohydride. This method achieves >95% conversion when conducted at 60°C in methanol, followed by trihydrochloride crystallization [9]. Variations include the use of trans-4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexanamine (CAS 876461-31-3), demonstrating scaffold versatility for N-alkylpiperazine derivatives [9].
Table 1: Key Intermediates in Synthetic Pathways
Intermediate | CAS Number | Role |
---|---|---|
trans-4-Aminocyclohexanol | 13828-52-7 | Nucleophile for substitution |
4-(4-Methylpiperazin-1-yl)cyclohexanone | 883195-08-2 | Reductive amination substrate |
1-(3-Chloropropyl)-4-methylpiperazine | 5137-96-4 | Alkylating agent |
Enantiomeric purity is critical for bioactive piperazinyl cyclohexanamines. Asymmetric hydrogenation of enamine precursors using Ir-(R,R)-f-binaphane complexes achieves 98% ee for the trans-isomer. The catalyst load (0.5–1 mol%) and hydrogen pressure (50–80 psi) are optimized to suppress racemization [5].
Chiral resolution via diastereomeric salt formation employs (S)-camphorsulfonic acid, selectively crystallizing the trans-(1R,4R)-isomer (CAS 883195-08-2) from diastereomer mixtures in acetonitrile. This process yields >99% diastereomeric excess when conducted below 10°C [5].
Solvent-free protocols significantly reduce byproduct formation. Microwave-assisted synthesis facilitates the coupling of 1-methylpiperazine with trans-4-aminocycloclohexyl methanesulfonate under neat conditions (120°C, 30 min), achieving 92% yield without solvents. This method eliminates hydrolysis byproducts common in aqueous media [5].
Solid-state reactions using ball milling combine trans-4-aminocyclohexanamine hydrochloride with 1-methylpiperazine hydrochloride and potassium carbonate. The mechanochemical process avoids solvent waste and enhances atomic economy (E-factor: 0.3 vs. 5.2 for traditional routes) while maintaining >90% purity [7].
Trihydrochloride salt formation is optimized through acid selection, addition rate, and crystallization control. Direct HCl gas bubbling into ethanol solutions of the free base yields larger crystals with lower occluded solvent content (<0.1% ethanol) compared to concentrated HCl addition. This method achieves 99.9% purity by minimizing N-methylpiperazine hydrochloride contaminants [1].
Anti-solvent crystallization using acetone or tetrahydrofuran generates uniform particle sizes (D<0.5>: 50–100 µm), enhancing filtration efficiency. Temperature-controlled saturation (0–5°C) prevents amorphous solid formation, which is prevalent in rapid precipitation techniques .
Table 2: Hydrochloride Salt Crystallization Methods
Method | Purity (%) | Particle Size (µm) | Key Advantage |
---|---|---|---|
HCl gas/ethanol | 99.9 | 100–200 | Low solvent retention |
Concentrated HCl/water | 98.5 | 10–50 | Rapid crystallization |
Anti-solvent (acetone) | 99.5 | 50–100 | Controlled morphology |
Counterion exchange via nanofiltration (200–500 Da membranes) removes chloride ions before salt formation, reducing sodium levels to <10 ppm. This is critical for pharmaceutical applications requiring low elemental impurities [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1